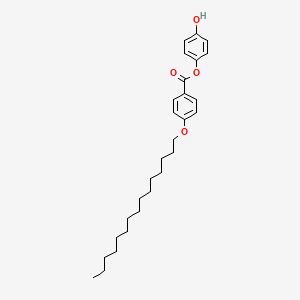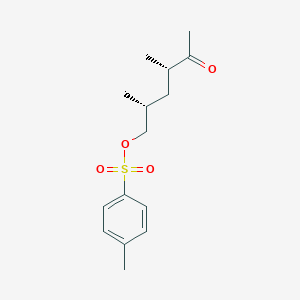
5-Phenyltetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyltetradecane, also known as tetradecylbenzene or 1-phenyltetradecane, is an organic compound with the molecular formula C20H34. It belongs to the class of alkylbenzenes and is characterized by a benzene ring attached to a tetradecane chain. This compound is often used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyltetradecane typically involves the alkylation of benzene with tetradecane. This reaction can be catalyzed by various Lewis acids such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction is carried out under anhydrous conditions to prevent the deactivation of the catalyst by moisture .
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through the Friedel-Crafts alkylation process. This method involves the reaction of benzene with tetradecane in the presence of a catalyst like aluminum chloride. The reaction is conducted at elevated temperatures and pressures to ensure high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Phenyltetradecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Depending on the conditions, oxidation can yield alcohols, ketones, or carboxylic acids.
Reduction: Reduction typically produces more saturated hydrocarbons.
Substitution: Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene ring.
Scientific Research Applications
5-Phenyltetradecane has several applications in scientific research:
Chemistry: It is used as a reference standard in chromatographic analysis and as a starting material for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biological membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-phenyltetradecane involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its hydrophobic nature allows it to interact with hydrophobic regions of proteins and other biomolecules, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyldodecane
- 1-Phenyldecane
- 1-Phenyloctane
- 1-Phenyldodecane
Uniqueness
Compared to its shorter-chain analogs, 5-phenyltetradecane has a longer alkyl chain, which enhances its hydrophobicity and affects its physical properties such as melting and boiling points. This makes it particularly useful in applications requiring high hydrophobicity and stability .
Properties
CAS No. |
4534-56-9 |
|---|---|
Molecular Formula |
C20H34 |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
tetradecan-5-ylbenzene |
InChI |
InChI=1S/C20H34/c1-3-5-7-8-9-10-12-16-19(15-6-4-2)20-17-13-11-14-18-20/h11,13-14,17-19H,3-10,12,15-16H2,1-2H3 |
InChI Key |
RAWFVRXBPRHWLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCCC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B14179918.png)
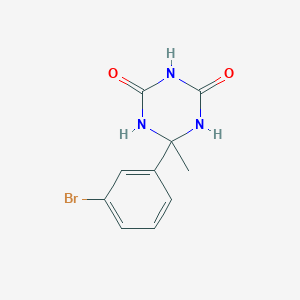
![2-[5-(3-Methylphenyl)-1-(2-methylpropyl)-1H-indol-3-yl]acetamide](/img/structure/B14179926.png)
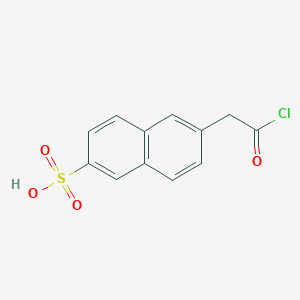
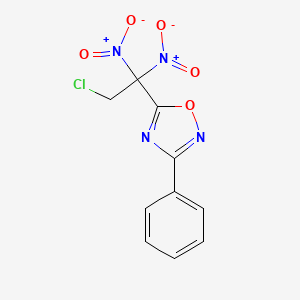
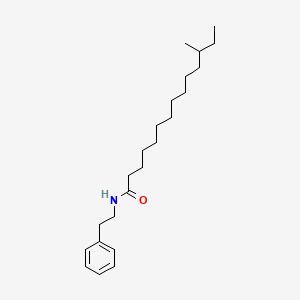
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14179945.png)
![5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-1,4-diphenylpyridin-2(1H)-one](/img/structure/B14179951.png)
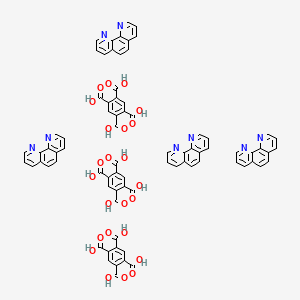
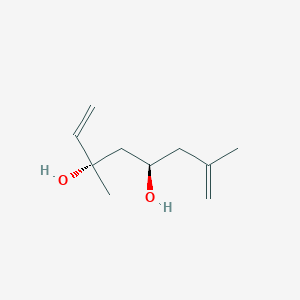
![2,2'-{4-[4-(Propan-2-yl)phenyl]-4H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14179977.png)
